4-(Pyrrolidin-2-yl)aniline 4-(Pyrrolidin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18345352
InChI: InChI=1S/C10H14N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7,11H2
SMILES:
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol

4-(Pyrrolidin-2-yl)aniline

CAS No.:

Cat. No.: VC18345352

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyrrolidin-2-yl)aniline -

Specification

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 4-pyrrolidin-2-ylaniline
Standard InChI InChI=1S/C10H14N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7,11H2
Standard InChI Key KZQPHWGFVFLYRG-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

Molecular Architecture

The molecule consists of a planar aniline group (C6H5NH2\text{C}_6\text{H}_5\text{NH}_2) linked to a pyrrolidine ring (a five-membered saturated amine) at the 4-position. Key structural features include:

  • Hydrogen bonding capacity: Two NH groups (pyrrolidine and aniline) enable interactions with biological targets .

  • Chirality: The pyrrolidine ring introduces a stereocenter, allowing enantiomeric forms (R/S configurations).

Table 1: Physicochemical Properties

PropertyValue
Molecular weight162.23 g/mol
XLogP3 (lipophilicity)1.1
Hydrogen bond donors2
Hydrogen bond acceptors2
Rotatable bonds1
Topological polar surface area38.1 Ų

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Signals at δ 1.8–2.1 ppm (pyrrolidine CH2_2), δ 6.5–7.3 ppm (aromatic protons), and δ 3.3 ppm (NH2_2) .

  • IR: Stretching vibrations at 3350 cm1^{-1} (N-H) and 1600 cm1^{-1} (C=C aromatic) .

Synthesis and Modification

Primary Synthetic Routes

  • Reductive Amination:
    Reaction of 4-nitroaniline with pyrrolidine-2-carbaldehyde under hydrogenation (Pd/C, H2_2) yields the target compound .

    4-NO2C6H4NH2+C4H7NHCHOH2/Pd4-(Pyrrolidin-2-yl)aniline\text{4-NO}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{C}_4\text{H}_7\text{NHCHO} \xrightarrow{\text{H}_2/\text{Pd}} \text{4-(Pyrrolidin-2-yl)aniline}
  • Buchwald-Hartwig Coupling:
    Palladium-catalyzed coupling of pyrrolidine with 4-bromoaniline .

Derivatives and Salts

  • Dihydrochloride salt: Enhances water solubility for pharmacological studies .

  • N,N-Dimethyl analog: Used in neurotransmitter research .

  • Oxalate ester: Improves stability in polymer matrices.

Table 2: Common Derivatives

DerivativeApplication
4-(Pyrrolidin-2-yl)aniline dihydrochlorideDrug formulation
N,N-Dimethyl-4-(pyrrolidin-2-yl)anilineLigand design
(R)-4-(Pyrrolidin-2-yl)phenolChiral catalysis

Industrial and Research Applications

Catalysis

Chiral palladium complexes of 4-(Pyrrolidin-2-yl)aniline catalyze asymmetric Suzuki-Miyaura couplings with enantiomeric excess (ee) >90% .

Material Science

Incorporation into polymers improves thermal stability (Tg_g increased by 25°C) and flexibility .

Analytical Chemistry

Used as a chelating agent in mass spectrometry for detecting transition metals (LOD = 0.1 ppb) .

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